3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

GPR40 FFA1 Type 2 Diabetes

The specific 4-fluoro-3-(trifluoromethyl) substitution on this phenylpropanoic acid core is essential for achieving low-nanomolar potency in GPR40/FFA1 agonists and PPAR modulators, a profile unattainable with non-fluorinated or differently substituted analogs. This well-characterized building block (density 1.380 g/cm³, boiling point 279.2 °C) accelerates lead optimization in metabolic disorder and peptide therapeutics research. Procure this critical intermediate to ensure reproducible synthesis of advanced fluorinated pharmacophores.

Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
CAS No. 916420-42-3
Cat. No. B1390464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
CAS916420-42-3
Molecular FormulaC10H8F4O2
Molecular Weight236.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)F
InChIInChI=1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
InChIKeyITZBWMABBUYCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-42-3): A Core Fluorinated Building Block for GPR40 Agonist and Metabolic Research


3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-42-3) is a key fluorinated phenylpropanoic acid building block. Its structure, featuring both a fluoro and a trifluoromethyl group on the phenyl ring, is central to its application as a synthetic intermediate for potent G protein-coupled receptor 40 (GPR40/FFA1) agonists [1] and other metabolically active compounds. The compound's physicochemical properties, including a molecular weight of 236.16 g/mol, a density of 1.380 g/cm³, and a boiling point of 279.2 °C, are well-characterized [2], providing a stable foundation for reproducible research and synthesis.

Why Generic 3-Phenylpropanoic Acid Analogs Cannot Substitute for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid in High-Value Synthesis


Simple substitution with other 3-phenylpropanoic acid analogs is not possible due to the profound impact of the 4-fluoro and 3-trifluoromethyl substituents on biological activity and synthetic utility. In the context of GPR40 agonism, the specific substitution pattern of this compound on the phenyl ring is critical for achieving the high potency observed in advanced derivatives (e.g., EC50 values in the low nanomolar range for agonists like 3-{4-[(2',6'-dimethylbiphenyl-3-yl)methoxy]-2-fluorophenyl}propanoic acid [1]), whereas unsubstituted or differently substituted analogs would lead to significantly reduced or altered biological activity, rendering them unsuitable for the same drug discovery programs [2]. Furthermore, its specific fluorination pattern is essential for the metabolic stability and lipophilicity required in peptide-based drug design, a property not shared by non-fluorinated or differently halogenated alternatives .

Quantitative Differentiation of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid from Structural Analogs: An Evidence-Based Procurement Guide


Superior GPR40 Agonist Potency Achieved Through Specific Fluorinated Phenylpropanoic Acid Core

The core phenylpropanoic acid structure, when bearing the 4-fluoro-3-trifluoromethyl substitution pattern found in 3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid, enables the development of significantly more potent GPR40/FFA1 agonists compared to analogs with different substitution. In a key study, the derivative 3-{4-[(2',6'-dimethylbiphenyl-3-yl)methoxy]-2-fluorophenyl}propanoic acid (4p), which is conceptually derived from this core, achieved an EC50 of 5.7 nM for GPR40 activation [1]. In contrast, an earlier lead compound (1b) lacking this optimized fluorination pattern showed significantly lower potency, underscoring the critical role of this specific building block in achieving high target affinity.

GPR40 FFA1 Type 2 Diabetes Insulin Secretagogue

Enhanced In Vivo Glucose-Lowering Efficacy Tied to the Fluorinated Phenylpropanoic Acid Scaffold

The GPR40 agonist derived from this chemical space, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (compound 35), demonstrated a robust and dose-dependent plasma glucose-lowering effect in an oral glucose tolerance test (OGTT) in rats with impaired glucose tolerance [1]. The effective dose range was 1-10 mg/kg, showing a clear pharmacodynamic effect directly linked to the core fluorinated phenylpropanoic acid structure. This in vivo activity profile is a direct consequence of the compound's optimized physicochemical and binding properties, which stem from its specific fluorination pattern.

GPR40 In Vivo Efficacy Diabetes OGTT

Defined Physicochemical Profile Provides Reproducibility Advantage Over Uncharacterized Analogs

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid possesses a well-defined and documented physicochemical profile, including a density of 1.380 ± 0.06 g/cm³ at 20 °C and a boiling point of 279.2 ± 35.0 °C at 760 mmHg [1]. This level of characterization is not universally available for all custom-synthesized phenylpropanoic acid analogs, which often lack such detailed, publicly available analytical data. This specification provides a significant advantage in quality control and process reproducibility, as it allows for precise reagent handling and reaction condition optimization.

Physicochemical Properties Analytical Chemistry QC Reproducibility

High-Impact Application Scenarios for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid


Synthesis of High-Potency GPR40/FFA1 Agonists for Metabolic Disease Research

This compound is the ideal starting material for synthesizing a class of potent GPR40 agonists, such as those described in the patent literature for treating type 2 diabetes and other metabolic disorders [1]. Its specific fluorination pattern is essential for achieving the low nanomolar potency and favorable in vivo efficacy demonstrated by advanced derivatives [2]. Using this building block accelerates lead optimization by providing a proven pharmacophore core.

Development of Novel PPAR Agonists for Lipid-Lowering Therapeutics

Substituted phenylpropanoic acid derivatives, including those bearing the 4-fluoro-3-trifluoromethyl motif, are recognized as potent ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism [3]. This compound serves as a critical intermediate for synthesizing new PPAR agonists, offering a pathway to develop improved treatments for hyperlipidemia and related conditions.

Creation of Fluorinated Peptide and Peptidomimetic Libraries

The compound's utility as a building block for creating fluorinated amino acid derivatives, such as N-Fmoc-4-fluoro-3-(trifluoromethyl)-L-phenylalanine (CAS 2002479-51-6) , makes it invaluable for peptide and peptidomimetic research. Incorporating this fluorinated phenylalanine analog into peptide chains can enhance metabolic stability, alter lipophilicity, and modulate protein-protein interactions, which is crucial for developing novel peptide-based therapeutics and chemical biology probes.

Use as a Reliable Reference Standard in Analytical and QC Laboratories

Given its well-characterized physicochemical properties, including precise density and boiling point [4], this compound is an excellent candidate for use as a reference standard in analytical method development and quality control. Its consistent and documented profile ensures reliable instrument calibration and method validation, supporting robust analytical workflows in pharmaceutical and chemical manufacturing.

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